Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl-
Description
Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- (CAS: 546090-48-6) is a substituted piperazine derivative characterized by a cyclopentylcarbonyl group at the 1-position and an ethyl group at the 4-position of the piperazine ring. This compound is part of a broader class of acylated piperazines, which are widely explored in medicinal chemistry for their diverse biological activities, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
cyclopentyl-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O/c1-2-13-7-9-14(10-8-13)12(15)11-5-3-4-6-11/h11H,2-10H2,1H3 |
InChI Key |
FTJYKIHAILIDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCCC2 |
Origin of Product |
United States |
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- , exploring its biological activity through various studies, case reports, and data analyses.
Chemical Structure and Properties
The compound Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- is characterized by its piperazine ring substituted with a cyclopentylcarbonyl group at one nitrogen atom and an ethyl group at the other. Its molecular formula is with a molecular weight of approximately 210.32 g/mol .
Antitumor Activity
Research has indicated that piperazine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds containing the piperazine moiety can inhibit cell proliferation and induce apoptosis in various cancer cell lines. One notable finding is that certain piperazine analogs can arrest the cell cycle at the G2/M phase and induce DNA damage in prostate cancer cells (PC3) .
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- | PC3 | Cell cycle arrest, DNA damage | TBD |
| Compound 9 (analog) | LNCaP-hr | Androgen receptor binding | 0.52 ± 0.11 |
| Finasteride (control) | LNCaP-hr | Androgen receptor inhibitor | 14.5 |
Antibacterial and Anti-inflammatory Effects
In addition to antitumor activity, piperazine derivatives have demonstrated antibacterial and anti-inflammatory properties. Some studies suggest that modifications to the piperazine ring can enhance these effects, making them potential candidates for treating bacterial infections and inflammatory diseases .
Case Study 1: Antitumor Efficacy in Animal Models
A study involving DEN-induced rats treated with a piperazine derivative showed a notable reduction in hepatic lobule pathological changes, indicating its potential as a therapeutic agent for liver cancer . The treated group exhibited significantly reduced atypia and improved cellular differentiation.
Case Study 2: Inhibition of Prostaglandin D Synthase
Another investigation highlighted the ability of certain piperazine compounds to inhibit prostaglandin D synthase, which plays a critical role in inflammatory responses. This inhibition suggests a mechanism through which these compounds could alleviate inflammation-related conditions .
Research Findings
Recent research has focused on structure-activity relationships (SAR) of piperazine derivatives to optimize their biological activities. The position of substituents on the piperazine ring significantly influences their efficacy against various biological targets. For example, substituents at the 4-position of the piperazine ring have been associated with enhanced cytotoxic activity against specific cancer cell lines .
Table 2: Structure-Activity Relationship Insights
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with acyl chlorides or anhydrides. For example:
-
Reaction with benzoyl chloride in dichloromethane (DCM) at 0°C yields 1-(cyclopentylcarbonyl)-4-ethylpiperazine benzamide via EDCI-mediated coupling .
-
4-Methoxybenzoyl chloride reacts similarly, producing derivatives with enhanced solubility .
Table 1: Acylation Reagents and Products
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzoyl chloride | 1-(Benzoyl)-4-ethylpiperazine derivative | 53 | DCM, EDCI, TEA, 0°C |
| 4-Methoxybenzoyl chloride | Methoxy-substituted amide | 33 | DCM, rt, overnight |
Alkylation Reactions
The ethyl group at the 4-position directs alkylation to the remaining piperazine nitrogen. Key examples include:
-
Reaction with methyl iodide in acetonitrile forms 1-(cyclopentylcarbonyl)-4-ethyl-3-methylpiperazinium iodide .
-
Allyl bromide under basic conditions generates allylated derivatives, useful for further functionalization .
Kinetic Note : Alkylation rates decrease with steric bulk of the alkylating agent due to the hindered piperazine nitrogen .
Nucleophilic Additions at the Carbonyl Group
The cyclopentylcarbonyl moiety participates in nucleophilic attacks:
-
Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.
-
Hydrazine converts the carbonyl to a hydrazide, enabling cyclization reactions.
Table 2: Nucleophilic Additions
| Nucleophile | Product | Application |
|---|---|---|
| CH₃MgBr | Tertiary alcohol derivative | Intermediate for PARP inhibitors |
| NH₂NH₂ | Hydrazide-linked analog | Anticancer agent precursor |
Hydrolysis Reactions
The amide bond hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) cleaves the cyclopentylcarbonyl group, yielding 4-ethylpiperazine and cyclopentanecarboxylic acid .
-
Basic hydrolysis (NaOH, 80°C) produces the same products but with faster kinetics .
Synthetic Utility : Hydrolysis is critical for modifying the piperazine scaffold without altering the ethyl substituent .
Coordination Chemistry
The piperazine nitrogen atoms coordinate with metal ions:
-
Cu(II) complexes exhibit enhanced stability in aqueous media, with potential applications in catalysis .
-
Pd(II) coordination facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings .
Example : Reaction with CuSO₄ in ethanol forms a blue complex with λₘₐₓ = 610 nm, confirmed by UV-Vis spectroscopy .
Sulfonylation Reactions
Sulfonyl chlorides react with the secondary amine:
-
4-Chlorobenzenesulfonyl chloride in DCM with triethylamine (TEA) yields sulfonamide derivatives .
-
Cyclopentylsulfonyl chloride forms 1-(cyclopentylsulfonyl)-4-ethylpiperazine , a stable intermediate .
Table 3: Sulfonylation Conditions
| Sulfonyl Chloride | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl | 18 | 75 | 97 |
| Cyclopentylsulfonyl | 24 | 82 | 99 |
Synthetic Protocols
Key Step in Synthesis :
-
4-Ethylpiperazine is reacted with cyclopentanecarbonyl chloride in DCM at -20°C with trimethylchlorosilane (TMCS) as a catalyst .
-
Purification via silica gel chromatography (9:1 hexane/ethyl acetate) yields the title compound in 88% purity .
Optimization : Excess TMCS (2.13 mL per 2.34 g substrate) minimizes byproducts .
Stability and Reactivity Trends
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine derivatives are classified based on substituents at the 1- and 4-positions. Below is a detailed comparison of Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- with structurally related analogs:
Table 1: Key Structural and Functional Differences
Pharmacological Activity
- Serotonergic Effects : Unlike phenylpiperazines (e.g., TFMPP, mCPP), which exhibit affinity for 5-HT₁A/₂ receptors , the cyclopentylcarbonyl group in Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- may reduce direct receptor agonism due to steric hindrance, favoring instead metabolic stability or allosteric modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(cyclopentylcarbonyl)-4-ethylpiperazine, and how are intermediates characterized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and acylation reactions is common. Key intermediates (e.g., cyclopentylcarbonyl chloride) are reacted with 4-ethylpiperazine under controlled conditions. Characterization employs IR, ¹H NMR, and GC-MS to confirm structural integrity. Demethylation steps (if applicable) are optimized using reagents like BBr₃ or HBr in acetic acid, with yields monitored via chromatographic purity checks .
Q. How can researchers validate the purity of 1-(cyclopentylcarbonyl)-4-ethylpiperazine in early-stage synthesis?
- Methodology : Capillary electrophoresis (CE) with UV detection at 230–240 nm is effective for separating piperazine derivatives. Internal standards (e.g., p-tolylpiperazine) improve quantification accuracy. Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/ammonium acetate buffer) provides complementary purity assessments .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodology : Initial screens focus on receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement assays. Enzymatic inhibition studies (e.g., phosphodiesterase-5) are conducted via fluorescence-based assays. Cytotoxicity is evaluated in HEK-293 or HepG2 cell lines using MTT assays .
Advanced Research Questions
Q. How do structural modifications to the piperazine ring influence the compound’s pharmacokinetic profile?
- Methodology : Systematic SAR studies compare analogs with varying substituents (e.g., ethyl vs. propyl groups). Lipophilicity (logP) is measured via shake-flask methods, while metabolic stability is assessed using liver microsomes. Computational modeling (e.g., molecular docking) predicts interactions with cytochrome P450 enzymes .
Q. What strategies resolve contradictions in receptor affinity data across different assay platforms?
- Methodology : Cross-validate results using orthogonal techniques:
- Radioligand binding (e.g., ³H-labeled ligands) vs. functional assays (e.g., cAMP/GTPγS).
- Adjust buffer conditions (e.g., Mg²⁺ concentration) to mimic physiological states.
- Use cell lines with overexpressed receptors to isolate target-specific effects .
Q. How can researchers design stability-indicating methods for 1-(cyclopentylcarbonyl)-4-ethylpiperazine under stress conditions?
- Methodology : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify degradation products. Stability-indicating HPLC methods are developed using:
- Gradient elution (0.1% TFA in water/acetonitrile).
- PDA detection (200–400 nm) to track degradation peaks.
- Mass spectrometry for structural elucidation of impurities .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate regioisomers in piperazine derivatives?
- Solution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, while X-ray crystallography confirms absolute configuration for ambiguous cases .
Q. How can researchers mitigate batch-to-batch variability in scaled-up synthesis?
- Solution : Implement process analytical technology (PAT) tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
